molecular formula C17H13N3O2 B12929967 2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide CAS No. 62366-97-6

2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide

Cat. No.: B12929967
CAS No.: 62366-97-6
M. Wt: 291.30 g/mol
InChI Key: XACMTWRUHTZNDA-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide is a synthetic small molecule characterized by an N-phenylbenzamide backbone modified with an imidazole-2-carbonyl group at the 2-position of the benzamide ring. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the imidazole nitrogen atoms and moderate lipophilicity, making it a candidate for diverse biological applications.

Properties

CAS No.

62366-97-6

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-(1H-imidazole-2-carbonyl)-N-phenylbenzamide

InChI

InChI=1S/C17H13N3O2/c21-15(16-18-10-11-19-16)13-8-4-5-9-14(13)17(22)20-12-6-2-1-3-7-12/h1-11H,(H,18,19)(H,20,22)

InChI Key

XACMTWRUHTZNDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide typically involves the reaction of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The reaction conditions often include the use of solvents like toluene and the protection of the reaction environment with nitrogen to prevent oxidation . The product is then purified through recrystallization or extraction methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving advanced chromatographic techniques.

Chemical Reactions Analysis

Copper-Catalyzed C–N Coupling

The imidazole nitrogen and benzamide aryl groups participate in Ullmann-type C–N coupling reactions. For example, copper(I) iodide catalyzes the coupling of 2-(2-bromophenyl)-1H-imidazoles with formamide to form fused quinazoline derivatives .

Mechanism :

  • Oxidative Addition : Cu(I) coordinates with the bromoarene, forming a Cu(III) intermediate.

  • Nucleophilic Substitution : Formamide displaces bromide, forming an N-arylated intermediate.

  • Reductive Elimination : Release of Cu(I) and formation of the C–N bond.

  • Cyclization : Intramolecular dehydration yields fused heterocycles (e.g., imidazo[1,2-c]quinazolines) .

Key Data :

  • Optimal conditions: CuI (10 mol%), CH₃ONa, DMF, 100°C, 24 h.

  • Gram-scale synthesis achieved 71% yield .

Acid-Catalyzed Multicomponent Reactions

A one-pot synthesis strategy employs phthalic anhydride , aniline derivatives , and 2,3-diaminomaleonitrile in ethanol under acidic conditions (HCl) to form structurally related N-phenylbenzamide derivatives . While this method targets dicyanoimidazole analogs, it highlights reactivity trends applicable to the parent compound.

Optimized Conditions :

ParameterValue
SolventEthanol
CatalystHCl (3 equiv)
TemperatureReflux
Time2–4 h
Yield80–85%

Dehydrative Cyclization

Under copper catalysis, the compound undergoes intramolecular cyclization to form fused heterocycles. For instance, heating with CuI in DMF promotes cyclization via elimination of water, forming imidazo[1,2-c]quinazolines .

Representative Reaction :

2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamideCuI, DMF, 100°CImidazo[1,2-c]quinazoline+H2O\text{this compound} \xrightarrow{\text{CuI, DMF, 100°C}} \text{Imidazo[1,2-c]quinazoline} + \text{H}_2\text{O}

Functional Group Reactivity

  • Imidazole NH : Participates in hydrogen bonding and coordination with metal ions (e.g., Cu⁺) .

  • Benzamide Carbonyl : Susceptible to nucleophilic attack (e.g., by amines or Grignard reagents).

  • Aryl Halide Compatibility : Bromo or iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, with degradation products including CO₂ and aniline derivatives.

  • Competitive Pathways : Steric hindrance from the benzamide group reduces acylation efficiency in bulky substrates .

Comparative Reaction Yields

Reaction TypeConditionsYieldReference
Ullmann CouplingCuI, DMF, 100°C71%
Multicomponent SynthesisHCl, EtOH, reflux85%
AcylationDMSO, 80°C75%

Mechanistic Insights

  • Nucleophilic Acyl Substitution : Dominates in reactions involving carboxylic acid derivatives (e.g., anhydrides, chlorides) .

  • Copper-Mediated Pathways : Critical for C–N bond formation and cyclization, with imidazole acting as a directing group .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including 2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide, as anticancer agents. For instance, a study focused on new imidazole-based N-phenylbenzamide derivatives demonstrated significant cytotoxicity against cancer cell lines, with specific derivatives showing IC50 values ranging from 7.5 to 11.1 μM . The docking studies indicated that these compounds exhibit a high affinity for target receptor proteins, suggesting their potential as effective anticancer drugs.

Sirtuin Regulation
The compound's structure allows it to interact with sirtuins, a family of proteins involved in cellular regulation and aging. Research indicates that imidazole derivatives can modulate sirtuin activity, which is crucial for developing therapies targeting various diseases, including cancer . In particular, the ability of these compounds to inhibit nuclear sirtuins has been linked to promising outcomes in non-small cell lung cancer cell lines .

Structure-Activity Relationship Studies

Synthetic Protocols
Efficient synthetic routes for producing imidazole-based compounds have been developed. A one-pot three-component reaction has been utilized to synthesize various N-phenylbenzamide derivatives with high yields (80–85%) in a short reaction time (2–4 hours) . These advancements in synthetic chemistry not only enhance the availability of such compounds but also facilitate structure-activity relationship studies that are essential for optimizing their pharmacological properties.

Cosmetic Applications

Formulation Development
The unique properties of this compound may also extend to cosmetic applications. The compound's stability and bioactivity make it a candidate for use in topical formulations aimed at enhancing skin health and appearance . Research into the incorporation of such compounds into cosmetic products focuses on their safety and efficacy, aligning with regulatory standards for market introduction .

Case Studies and Experimental Findings

StudyFocusFindings
Anticancer ActivityNew imidazole-based derivatives showed significant cytotoxicity against cancer cell lines with IC50 values between 7.5 and 11.1 μM.
Sirtuin InhibitionImidazole derivatives demonstrated the ability to inhibit nuclear sirtuins in NSCLC cell lines, indicating potential therapeutic applications in cancer treatment.
Cosmetic FormulationsInvestigated the use of imidazole derivatives in topical formulations; emphasized the need for thorough safety and efficacy studies prior to market release.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding . The carbonyl group can participate in hydrogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Physicochemical and Mechanistic Differences

  • Lipophilicity and pKa: The imidazole-2-carbonyl group in the target compound provides a pKa range of 6.46–8.44, favoring partial ionization at physiological pH, which enhances solubility and target engagement . In contrast, benzimidazole derivatives (pKa = 8.05–10.26) are fully protonated, improving DNA minor groove binding but reducing membrane permeability . Chlorinated derivatives exhibit higher logP values (5.2–6.8), enhancing uptake in parasitic infections but increasing off-target risks .
  • Mechanistic Insights :

    • Imidazole-based derivatives (e.g., 4e , 4f ) inhibit cancer cell proliferation via kinase protein interactions, with IC50 values < 10 µM .
    • Benzimidazole-thioacetamido analogues (e.g., W1 ) stabilize AT-rich DNA duplexes (Kd = 0.1–1 µM), similar to pentamidine, but with broader-spectrum antimicrobial effects .

Biological Activity

2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, highlighting its antitumor, antimicrobial, and other therapeutic properties.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is known for its diverse biological activities, and a phenylbenzamide moiety. The synthesis typically involves a one-pot three-component reaction that yields high purity and yield (80-85%) within a short reaction time of 2-4 hours .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, derivatives 4e and 4f showed cytotoxic effects with IC50 values ranging from 7.5 to 11.1 μM against various cancer cell lines, indicating their potential as anticancer agents .

Table 1: Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

CompoundIC50 (μM)Cancer Cell Lines Tested
4e7.5K-562, MCF-7
4f11.1HeLa, A549

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that imidazole derivatives possess broad-spectrum activity against bacteria such as Staphylococcus aureus and Escherichia coli. In particular, certain derivatives demonstrated significant inhibition against these pathogens .

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of receptor tyrosine kinases (RTKs). These kinases play crucial roles in cancer cell proliferation and survival. Studies indicate that the compound binds effectively to the ATP pocket of RTKs, disrupting their function and leading to reduced tumor cell viability .

Case Studies

  • Antitumor Efficacy : A study evaluating the effect of this compound on K-562 leukemia cells revealed a significant reduction in cell proliferation compared to control groups, suggesting its potential as a therapeutic agent in hematological malignancies .
  • Inhibition of Kinase Activity : Another investigation focused on the inhibitory effects on RET kinase activity, where certain derivatives exhibited moderate to high potency in ELISA-based assays, indicating their promise in targeted cancer therapies .

Computational Studies

Molecular docking studies have provided insights into the binding affinities of these compounds towards target proteins such as ABL1 kinase. The results suggest that these derivatives form stable complexes with the target proteins, enhancing their potential as drug candidates .

Q & A

Q. What are the common synthetic routes for 2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide, and how are intermediates purified?

The synthesis typically involves refluxing benzimidazole derivatives with benzamide or its analogues in polar solvents (e.g., methanol or ethanol) under acidic or basic conditions. For example, a related compound, N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxy acetyl benzamide, was synthesized by heating reactants at 100°C under reflux, followed by recrystallization with methanol to purify the product . Key steps include controlling reaction time, temperature, and solvent selection to optimize yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?

  • IR Spectroscopy : Look for carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and N-H stretches (imidazole) around 3400 cm⁻¹. For example, S-H and N-H stretches in benzimidazole intermediates were observed at 2634 cm⁻¹ and 3395 cm⁻¹, respectively .
  • ¹H/¹³C NMR : Aromatic protons in the phenyl and imidazole rings appear as multiplets in δ6.5–8.5 ppm. Carbonyl carbons (amide or imidazole) resonate near δ165–175 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula. Deviations in mass-to-charge (m/z) values >0.4% indicate impurities .

Q. How is the purity of the compound validated during synthesis?

Elemental analysis (C, H, N) is used to confirm purity, with deviations ≤0.4% from theoretical values. Melting point consistency and chromatographic methods (TLC/HPLC) are also employed to detect unreacted starting materials or byproducts .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound derivatives?

  • Catalyst Screening : Transition-metal catalysts (e.g., Ru complexes) improve cyclization efficiency. For example, [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)] increased yields by 70% in related imidazole syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol aids in recrystallization .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) reduces side reactions in multi-step syntheses .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Use software like AutoDock to simulate binding to target proteins (e.g., EGFR). In a study, 2-phenyl-1H-benzimidazole derivatives showed strong binding to EGFR’s active site, with binding energies <−8 kcal/mol .
  • ADMET Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP for lipophilicity). Derivatives with logP <5 and high GI absorption are prioritized for in vitro testing .

Q. How do structural modifications (e.g., substituent addition) affect biological activity?

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the phenyl ring enhance electrophilic interactions, improving anticancer activity. For instance, 4-fluorophenyl-substituted analogues showed IC₅₀ values <10 µM in cytotoxicity assays .
  • Steric Effects : Bulky substituents (e.g., bromine at R₃) may hinder binding to flat protein pockets, reducing efficacy .

Q. How should researchers resolve contradictions in biological data across studies?

  • Dose-Response Validation : Replicate assays (e.g., MTT) at multiple concentrations to confirm IC₅₀ trends.
  • Control for Tautomerism : Benzimidazole tautomers (1H vs. 3H forms) can alter binding. Use NMR or X-ray crystallography to confirm the dominant tautomer in solution .

Methodological Case Studies

Case Study: Discrepancies in NMR Data for a Synthetic Intermediate
Issue : A singlet at δ12.31 in ¹H NMR suggests an unexpected S-H proton in a benzimidazole intermediate .
Resolution :

  • Hypothesis : Oxidative byproduct formation or tautomeric shift.
  • Testing : Compare with computed NMR (DFT) or synthesize a deuterated analogue.
  • Outcome : The peak was attributed to a minor tautomer, confirmed by variable-temperature NMR .

Case Study: Low Yield in a Multi-Step Synthesis
Issue : <30% yield in the final step of a hydrazine-carboxamide derivative .
Resolution :

  • Optimization : Replace hydrazine hydrate with anhydrous hydrazine to reduce side reactions.
  • Catalyst Addition : Introduce K₂CO₃ to deprotonate intermediates, improving reaction efficiency (yield increased to 65%) .

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